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Compound of Interest

Compound Name: Opromazine hydrochloride

Cat. No.: B1265178 Get Quote

An In-depth Review of a Phenothiazine-Class Compound for Scientific and Drug Development

Professionals

Abstract
Opromazine hydrochloride, a phenothiazine-class compound, has a rich history in

pharmacology. This technical guide provides a comprehensive overview of its core

characteristics, intended for researchers, scientists, and professionals in drug development.

The document details its chemical properties, multifaceted mechanism of action, and available

preclinical data. All quantitative information is presented in structured tables for clarity and

comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key

assays relevant to the study of compounds like opromazine hydrochloride and includes

visualizations of its signaling pathways and experimental workflows to facilitate a deeper

understanding of its pharmacological profile.

Introduction
Opromazine, also known as promazine, is a first-generation antipsychotic belonging to the

phenothiazine class of compounds.[1] While its use in clinical practice has been largely

superseded by newer atypical antipsychotics, its study remains valuable for understanding the

pharmacology of dopamine and other neurotransmitter systems. This document serves as a

technical resource, consolidating available data on opromazine hydrochloride to support

ongoing research and development efforts in neuropharmacology.
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Chemical and Physical Properties
Opromazine hydrochloride is the hydrochloride salt of promazine. Key chemical and physical

properties are summarized in the table below.

Property Value Reference

IUPAC Name

N,N-dimethyl-3-phenothiazin-

10-ylpropan-1-

amine;hydrochloride

PubChem

Chemical Formula C₁₇H₂₁ClN₂S PubChem

Molecular Weight 320.88 g/mol PubChem

Appearance
White to slightly yellow

crystalline solid
N/A

Solubility Soluble in water N/A

Mechanism of Action
Opromazine hydrochloride exerts its pharmacological effects through antagonism of a wide

range of neurotransmitter receptors.[1][2] Its antipsychotic effects are primarily attributed to the

blockade of dopamine D2 receptors in the mesolimbic pathway.[1] However, its broad receptor

binding profile contributes to both its therapeutic effects and its side effect profile.

The primary mechanism of action involves the blockade of postsynaptic dopamine D2

receptors. This action is believed to normalize the hyperactivity of dopaminergic pathways

associated with the positive symptoms of psychosis.
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Figure 1: Opromazine's Antagonism of the Dopamine D2 Receptor Signaling Pathway.
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Beyond dopamine receptors, opromazine also exhibits significant antagonist activity at

serotonin (5-HT2A, 5-HT2C), alpha-1 adrenergic, muscarinic (M1-M5), and histamine (H1)

receptors.[1][2] This multi-receptor activity contributes to its sedative, antiemetic, and

hypotensive side effects.

Quantitative Data
Receptor Binding Affinity
While a comprehensive profile of Ki values for opromazine hydrochloride across all receptor

subtypes is not readily available in a single source, the available information indicates its broad

antagonist activity. The table below summarizes the known receptor targets.

Receptor
Family

Receptor
Subtype(s)

Action Ki (nM) Reference

Dopamine D1, D2, D4 Antagonist
Data not

available
[1][2]

Serotonin 5-HT2A, 5-HT2C Antagonist
Data not

available
[1][2]

Muscarinic
M1, M2, M3, M4,

M5
Antagonist

Data not

available
[1][2]

Adrenergic α1 Antagonist
Data not

available
[1][2]

Histamine H1 Antagonist
Data not

available
[1][2]

Note: Specific Ki values for opromazine hydrochloride are not consistently reported in

publicly available literature. Further targeted experimental studies would be required to

generate a comprehensive quantitative binding profile.

Pharmacokinetic Parameters
Pharmacokinetic data for opromazine hydrochloride is limited. The following table presents

available data for promazine.
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Species Route Dose Cmax Tmax Half-life
Bioavail
ability

Referen
ce

Human Oral 100 mg
Data not

available

Data not

available

Data not

available

7.8 to

24.9%
[3]

Rat IP 10 mg/kg
Data not

available

Data not

available

Data not

available

Data not

available
[4]

Note: Pharmacokinetic parameters can vary significantly depending on the species,

formulation, and analytical methods used. The data presented here is limited and should be

interpreted with caution.

Preclinical Efficacy
The conditioned avoidance response (CAR) test is a standard preclinical model for assessing

antipsychotic activity. While specific ED50 values for opromazine hydrochloride in the CAR

test are not readily available, phenothiazines as a class are known to suppress conditioned

avoidance responding.

Preclinical
Model

Species Endpoint Result Reference

Conditioned

Avoidance

Response

Rat
Suppression of

avoidance

Effective

(qualitative)
[5]

Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of opromazine
hydrochloride for a target receptor (e.g., dopamine D2 receptor).
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Membrane Preparation Binding Assay Detection & Analysis
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Figure 2: Workflow for a Radioligand Binding Assay.

Methodology:

Membrane Preparation:

Homogenize tissue (e.g., rat striatum for D2 receptors) or cells expressing the target

receptor in a suitable buffer.

Centrifuge the homogenate to pellet the cell membranes.

Wash the pellet and resuspend in assay buffer.

Determine protein concentration.

Binding Assay:

In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-

spiperone for D2 receptors), and varying concentrations of opromazine hydrochloride.

Incubate at a specific temperature for a set time to reach equilibrium.

Filtration and Washing:

Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free

radioligand.

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
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Detection and Analysis:

Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

Determine the concentration of opromazine hydrochloride that inhibits 50% of the

specific binding of the radioligand (IC50).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis
This protocol outlines a general procedure for measuring the effect of opromazine
hydrochloride on extracellular dopamine levels in a specific brain region of a freely moving

animal.

Methodology:

Surgical Implantation:

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

Surgically implant a microdialysis probe into the target brain region (e.g., nucleus

accumbens).

Allow the animal to recover from surgery.

Microdialysis Procedure:

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow

rate.

Collect dialysate samples at regular intervals to establish a baseline of extracellular

dopamine levels.

Administer opromazine hydrochloride (e.g., via intraperitoneal injection).
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Continue collecting dialysate samples to measure changes in dopamine levels post-

administration.

Neurochemical Analysis:

Analyze the dopamine concentration in the dialysate samples using high-performance

liquid chromatography with electrochemical detection (HPLC-ED).

Data Analysis:

Express the post-drug dopamine levels as a percentage of the baseline levels and analyze

the time course of the effect.

Conditioned Avoidance Response (CAR)
This protocol describes a typical CAR experiment to assess the antipsychotic-like activity of

opromazine hydrochloride.
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Figure 3: Experimental Workflow for the Conditioned Avoidance Response Test.

Methodology:

Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of

each compartment is a grid that can deliver a mild electric shock.

Acquisition Phase:

Place the animal (e.g., rat) in one compartment.

Present a conditioned stimulus (CS), such as a light or a tone, for a specific duration (e.g.,

10 seconds).
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At the end of the CS presentation, deliver a mild, brief foot shock (unconditioned stimulus,

US) through the grid floor.

The animal can escape the shock by moving to the other compartment.

Repeat this pairing of CS and US until the animal learns to move to the other compartment

during the CS presentation to avoid the shock (avoidance response).

Drug Testing:

Once the avoidance response is consistently established, administer different doses of

opromazine hydrochloride or a vehicle control to separate groups of animals.

After a set pre-treatment time, place the animals back in the shuttle box and present the

CS.

Record the number of avoidance responses (moving during the CS) and escape

responses (moving after the US onset).

Data Analysis:

A selective suppression of avoidance responses without a significant effect on escape

responses is indicative of antipsychotic-like activity.

Calculate the dose that produces a 50% reduction in avoidance responses (ED50).

Conclusion
Opromazine hydrochloride is a phenothiazine-class compound with a broad spectrum of

antagonist activity at dopamine, serotonin, muscarinic, adrenergic, and histamine receptors.

While it has been largely replaced in clinical settings, it remains a valuable tool for preclinical

research into the mechanisms of antipsychotic drug action and the roles of various

neurotransmitter systems in behavior. This technical guide has summarized the available

chemical, pharmacological, and preclinical data for opromazine hydrochloride. The provided

experimental protocols offer a framework for further investigation into its properties. A

significant gap in the literature exists regarding comprehensive quantitative data, particularly a

full receptor binding affinity profile (Ki values) and detailed pharmacokinetic parameters. Future
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research efforts focused on generating this data would be highly beneficial to the scientific

community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1265178?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB00420
https://www.selleckchem.com/products/promazine-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/8147942/
https://pubmed.ncbi.nlm.nih.gov/8147942/
https://pubmed.ncbi.nlm.nih.gov/8688885/
https://pubmed.ncbi.nlm.nih.gov/8688885/
https://pubmed.ncbi.nlm.nih.gov/8688885/
https://pubmed.ncbi.nlm.nih.gov/20230767/
https://pubmed.ncbi.nlm.nih.gov/20230767/
https://www.benchchem.com/product/b1265178#opromazine-hydrochloride-as-a-phenothiazine-class-compound
https://www.benchchem.com/product/b1265178#opromazine-hydrochloride-as-a-phenothiazine-class-compound
https://www.benchchem.com/product/b1265178#opromazine-hydrochloride-as-a-phenothiazine-class-compound
https://www.benchchem.com/product/b1265178#opromazine-hydrochloride-as-a-phenothiazine-class-compound
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1265178?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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